molecular formula C25H20ClN5O4 B3010470 N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1358625-32-7

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No. B3010470
CAS RN: 1358625-32-7
M. Wt: 489.92
InChI Key: XUGPFRYSWBFOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClN5O4 and its molecular weight is 489.92. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of 1,2,4-triazolo[4,3-a]quinoline derivatives, related to the compound , in anticancer applications. These compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Synthesis of Derivatives for Biological Evaluation

The synthesis of various derivatives of 1,2,4-triazolo[4,3-a]quinoxaline, including those with the structural requirements for anticancer activity, has been an area of focus. This includes the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs (Fathalla, 2015).

Potential as Antihistaminic Agents

The compound and its related derivatives have been investigated for potential use as H1-antihistaminic agents. A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinoxazolin-5-ones, for example, were synthesized and evaluated for their in vivo H1-antihistaminic activity, showing significant efficacy (Alagarsamy et al., 2009).

Positive Inotropic Activity

Another area of research has been the evaluation of similar compounds for their positive inotropic activities. Studies have synthesized and evaluated various 1,2,4-triazolo[4,3-a]quinoxalin derivatives, showing favorable activity compared to standard drugs (Li et al., 2008).

Adenosine Receptor Antagonism

1,2,4-Triazolo[1,5-a]quinoxaline derivatives have been designed as human A3 adenosine receptor antagonists. These compounds, including 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one, are among the most potent and selective antagonists for this receptor reported to date (Catarzi et al., 2005).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O4/c1-15-7-10-17(11-8-15)35-24-23-29-30(25(33)31(23)20-6-4-3-5-18(20)28-24)14-22(32)27-19-13-16(26)9-12-21(19)34-2/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGPFRYSWBFOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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